3-(4-氟苯基)硫吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated morpholine derivatives often involves multi-step reactions with careful selection of reagents and conditions to introduce the fluorine atom and the morpholine ring to the aromatic system. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was achieved by substituting morpholine on 1,2-difluoro-4-nitrobenzene followed by reduction of the nitro group . Another example is the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, which involved a reaction of 3,4-difluoronitrobenzene with morpholine, followed by several steps including reduction, isocyanate formation, and reaction with (R)-glycidyl butyrate .

Molecular Structure Analysis

The molecular structure of fluorinated morpholine derivatives has been studied using various techniques such as X-ray crystallography, NMR, and computational methods. For example, the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined to be in the monoclinic P21/c space group . Similarly, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

The reactivity of fluorinated morpholine derivatives can be influenced by the presence of the fluorine atom and the morpholine ring. For instance, the electropolymerization attempts of 3-fluoro-4-hexylthiophene were unsuccessful, indicating that the introduction of a fluorine atom can significantly affect the chemical reactivity of thiophene derivatives . The synthesis of various sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline also demonstrates the versatility of these compounds in forming new chemical entities with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated morpholine derivatives are closely related to their molecular structure. The introduction of a fluorine atom can affect the electronic properties, as seen in the higher oxidation potential of 3-hexyl-4-fluorothiophene compared to its non-fluorinated counterpart . The antimicrobial activity of synthesized derivatives, such as the 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, indicates that these compounds can interact with biological systems, which is a significant aspect of their chemical properties .

科学研究应用

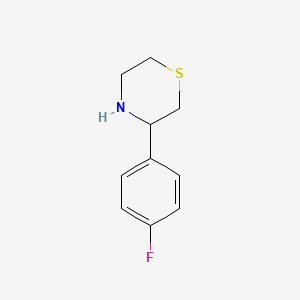

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of thiomorpholine derivatives, including 3-(4-Fluorophenyl)thiomorpholine, for antimicrobial applications. These derivatives show potential in increasing microbial intracellular concentration and decreasing microbial resistance. Such studies highlight the importance of thiomorpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Inhibition of Nonenzymatic Protein Glycosylation

Some thiomorpholine derivatives have demonstrated the ability to inhibit nonenzymatic protein glycosylation effectively. This finding is significant for studies related to diabetes and other diseases where protein glycosylation plays a crucial role (Sidorova et al., 2017).

Role in Medicinal Chemistry

Thiomorpholine, including its derivatives like 3-(4-Fluorophenyl)thiomorpholine, is identified as an important building block in medicinal chemistry. It has applications in the synthesis of novel compounds with potential therapeutic effects, demonstrating the compound's versatility in drug development (Walker & Rogier, 2013).

Antimycobacterial Activity

Some thiomorpholine derivatives show significant antimycobacterial activity, comparable to current antitubercular drugs. This highlights the potential of these compounds in treating tuberculosis and other mycobacterial infections (Biava et al., 2010).

Solid Phase Synthesis

The solid-phase synthesis of thiomorpholine derivatives, such as 3-(4-Fluorophenyl)thiomorpholine, opens avenues for producing these compounds in a controlled and efficient manner, essential for large-scale pharmaceutical applications (Nefzi et al., 1998).

安全和危害

属性

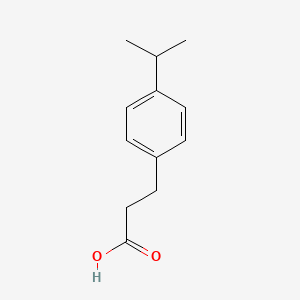

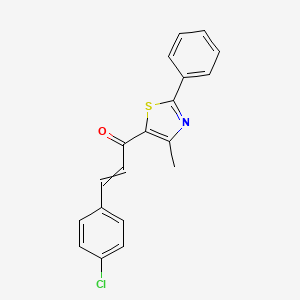

IUPAC Name |

3-(4-fluorophenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMRAVXQTUEGJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397085 |

Source

|

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)thiomorpholine | |

CAS RN |

887344-28-7 |

Source

|

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)